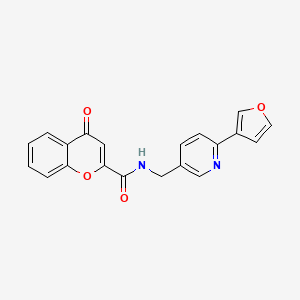
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyridine ring, a chromene ring, and an amide group . These groups are common in many biologically active compounds, so this compound could potentially have interesting properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridine rings would likely contribute to the compound’s aromaticity, while the chromene ring could potentially have interesting optical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings could increase its rigidity, and the various functional groups could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
Researchers have synthesized novel poly(coumarin-amide)s incorporating photosensitive coumarin groups into the main chain of heteroaromatic polyamides. These polymers exhibit good thermal properties, solubility in aprotic polar solvents, and film-forming capability, suggesting potential applications in materials science and engineering (Nechifor, 2009).
Heterocyclic Compound Synthesis
Another study focused on synthesizing biologically active compounds containing pyrimidine and pyridazine fragments, starting from arylmethylidene derivatives of furan-2(3H)-ones. These compounds have shown potential in developing new pharmacologically active molecules (Aniskova, Grinev, & Yegorova, 2017).
Molecular Docking and Antimicrobial Activity
A study synthesized new series of furochromone derivatives to evaluate their antimicrobial properties. Substituted furo[3,2-g]chromene-6-carbonitrile derivatives were prepared and used to synthesize various furochromone compounds, which showed excellent antimicrobial activities. Molecular docking studies against DNA-gyrase supported the antimicrobial potential of these compounds (Abu‐Hashem & Al-Hussain, 2022).
Energetic Materials Development
Research into 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives has been conducted to explore the assembly of diverse N-O building blocks for high-performance energetic materials. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, indicating potential applications in energetic materials (Zhang & Shreeve, 2014).
Lanthanide Ion Luminescence Sensitization
A study on ZnS nanoparticles capped with certain ligands showed sensitization of lanthanide ion (EuIII and TbIII) emission. This finding suggests applications in materials science, particularly in the development of new luminescent materials (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-17-9-19(26-18-4-2-1-3-15(17)18)20(24)22-11-13-5-6-16(21-10-13)14-7-8-25-12-14/h1-10,12H,11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXBNCSDVPOFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



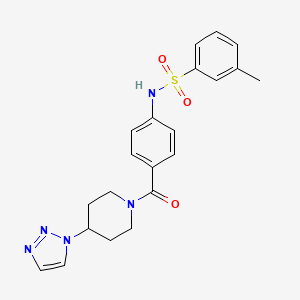
![N-{[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2420014.png)
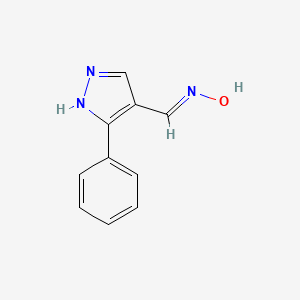
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2420018.png)
![(E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile](/img/structure/B2420019.png)

![1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2420022.png)
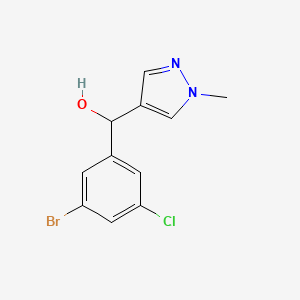
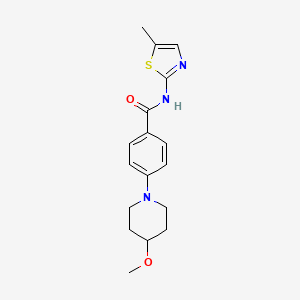
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2420026.png)

